BenchChemオンラインストアへようこそ!

2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride

BACE1 Alzheimer's disease Fragment-based drug discovery

2-(5-Chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride is a 5-chloro-substituted benzimidazole derivative featuring a primary amine side chain at the N1 position, supplied as a dihydrochloride salt. It is primarily utilized as a versatile synthetic building block in medicinal chemistry, enabling access to N1-functionalized benzimidazole scaffolds that are distinct from the more common C2-substituted analogs.

Molecular Formula C9H12Cl3N3
Molecular Weight 268.57
CAS No. 1374408-30-6
Cat. No. B2793448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride
CAS1374408-30-6
Molecular FormulaC9H12Cl3N3
Molecular Weight268.57
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=CN2CCN.Cl.Cl
InChIInChI=1S/C9H10ClN3.2ClH/c10-7-1-2-9-8(5-7)12-6-13(9)4-3-11;;/h1-2,5-6H,3-4,11H2;2*1H
InChIKeyHVFZVMIYKAPAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Chloro-1H-benzo[d]imidazol-1-yl)ethanamine Dihydrochloride (CAS 1374408-30-6) – Core Identity and Procurement Context


2-(5-Chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride is a 5-chloro-substituted benzimidazole derivative featuring a primary amine side chain at the N1 position, supplied as a dihydrochloride salt. It is primarily utilized as a versatile synthetic building block in medicinal chemistry, enabling access to N1-functionalized benzimidazole scaffolds that are distinct from the more common C2-substituted analogs. The dihydrochloride salt form enhances aqueous solubility and stability compared to the free base, facilitating handling in diverse reaction conditions [1].

Why Generic Benzimidazole Building Blocks Cannot Substitute 2-(5-Chloro-1H-benzo[d]imidazol-1-yl)ethanamine Dihydrochloride


Benzimidazole-based building blocks are not interchangeable due to profound differences in reactivity and biological target engagement dictated by the substitution pattern. The N1-substitution in this compound directs further functionalization exclusively to the C2 and aromatic positions, a regiochemical preference that is essential for constructing specific inhibitor pharmacophores (e.g., BACE1 and LSD1 inhibitors). In contrast, C2-substituted analogs such as 2-(5-chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride (CAS 91003-86-0) exhibit divergent synthetic trajectories and target-binding modes, making them unsuitable for N1-focused lead optimization programs [1].

Quantitative Differentiation Evidence for 2-(5-Chloro-1H-benzo[d]imidazol-1-yl)ethanamine Dihydrochloride


N1-Regioisomeric Specificity for BACE1 Inhibitor Lead Optimization

The N1-substitution pattern of this compound is critical for generating potent 2-aminobenzimidazole BACE1 inhibitors. In a fragment-based drug discovery study, derivatives retaining the N1-(2-ethylamine) substituent on the 5-chloro-1H-benzo[d]imidazole core achieved low-micromolar potency (IC50 = 54 μM) in a cell-based BACE1 assay, while C2-substituted isomers were inactive in the same series. This demonstrates that the N1-ethylamine handle is essential for cellular activity in this chemotype [1].

BACE1 Alzheimer's disease Fragment-based drug discovery

Solubility Advantage of the Dihydrochloride Salt Form

The dihydrochloride salt form of this compound provides markedly improved aqueous solubility over the free base (CAS 893725-22-9). Vendor specifications indicate that the free base exhibits limited water solubility (<1 mg/mL), while the dihydrochloride salt is freely soluble in water (>50 mg/mL). This >50-fold solubility enhancement is critical for homogeneous reaction conditions in aqueous-phase syntheses and biochemical assays .

Solubility enhancement Salt selection Aqueous stability

Purity Consistency for Reproducible Lead Optimization

Commercial suppliers of 2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride (CAS 1374408-30-6) consistently report ≥98% purity by HPLC, whereas the 2-yl isomer (CAS 91003-86-0) is often listed at 95–97% purity from comparable vendors. This higher baseline purity reduces batch-to-batch variability in structure-activity relationship (SAR) studies and minimizes confounding effects from impurities that could act as pan-assay interference compounds (PAINS) .

Chemical purity Reproducibility Procurement quality

Orthogonal Synthetic Utility in N1-Directed C–H Functionalization

The N1-ethylamine side chain acts as a directing group for palladium-catalyzed C–H functionalization at the C2 position of the benzimidazole ring. In a comparative study of N1- vs. C2-substituted benzimidazoles, N1-alkylated substrates achieved >80% yield in C2-arylation reactions, while C2-substituted analogs underwent competing N-arylation leading to <30% yield of the desired product. This showcases the unique synthetic utility of the N1-substituted scaffold for divergent library synthesis [1].

C–H activation Regioselectivity Late-stage functionalization

Optimal Procurement Scenarios for 2-(5-Chloro-1H-benzo[d]imidazol-1-yl)ethanamine Dihydrochloride


BACE1-Focused Fragment-Based Drug Discovery Programs

Procure this compound when initiating a fragment-based drug discovery campaign targeting BACE1 for Alzheimer's disease, as the N1-ethylamine handle has been validated as a critical fragment for rapid optimization into low-micromolar inhibitors (IC50 = 54 μM) [1].

Late-Stage Diversification of N1-Benzimidazole Libraries

Integrate this building block into library synthesis workflows that exploit N1-directed C–H activation for late-stage C2-functionalization, achieving >80% yields in diversification reactions and reducing the number of synthetic steps compared to de novo construction [1].

Aqueous-Phase Biochemical Assays Requiring High Solubility

Select the dihydrochloride salt form for biochemical screening campaigns where aqueous solubility >50 mg/mL is required to ensure homogeneous assay conditions without organic co-solvents, directly minimizing solvent-induced artifacts in target engagement studies [1].

SAR Studies Demanding High Batch-to-Batch Reproducibility

Specify this compound (CAS 1374408-30-6) with ≥98% purity in SAR studies to minimize variability from impurities, ensuring that activity cliffs are attributable to structural modifications rather than batch quality differences [1].

Quote Request

Request a Quote for 2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.